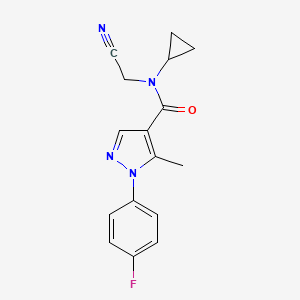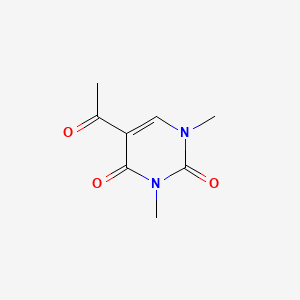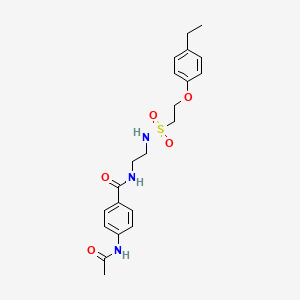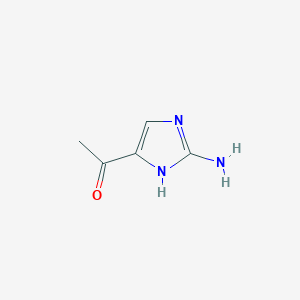
N-(cyanomethyl)-N-cyclopropyl-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-N-cyclopropyl-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide is a synthetic compound with a diverse range of applications in scientific research. Known for its unique structure, which includes a pyrazole ring, a cyanomethyl group, a cyclopropyl moiety, and a 4-fluorophenyl group, this compound is the subject of various studies due to its potential in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic synthesis procedures. The preparation often begins with the formation of the 1H-pyrazole-4-carboxamide backbone through cyclization reactions. Key reaction conditions include the use of strong bases and controlled temperatures to facilitate the cyclization and subsequent attachment of the functional groups.
Industrial Production Methods
On an industrial scale, the production of this compound might employ more efficient catalytic processes and optimized reaction conditions to achieve higher yields and purity. Continuous flow chemistry is a technique often utilized in industrial settings to enhance the production efficiency and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopropyl-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: : Conversion of the pyrazole ring to oxidized derivatives.
Reduction: : Hydrogenation reactions to reduce the cyanomethyl group.
Substitution: : Electrophilic aromatic substitution on the fluorophenyl group.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents such as potassium permanganate (KMnO4) under acidic conditions.
Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: : Halogenating agents like bromine (Br2) or iodine (I2) under controlled temperatures.
Major Products
Major products of these reactions can include various substituted and functionalized derivatives of the original compound, each with potentially different biological or chemical properties.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide finds applications in various scientific fields:
Chemistry: : As a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology: : Potentially as a ligand in biochemical assays or molecular probes.
Medicine: : Investigated for its pharmacological properties and potential as a therapeutic agent.
Industry: : Used in the development of new materials with specific chemical properties.
Mechanism of Action
The compound's mechanism of action typically involves interaction with molecular targets through its unique structural features. The pyrazole ring and fluorophenyl group are often involved in binding to enzyme active sites or receptors, influencing their activity. The molecular pathways affected by this interaction can lead to various biological responses, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to N-(cyanomethyl)-N-cyclopropyl-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide include:
N-cyclopropyl-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide: : Lacks the cyanomethyl group.
N-(cyanomethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide: : Lacks the cyclopropyl group.
N-(cyanomethyl)-N-cyclopropyl-1-phenyl-5-methyl-1H-pyrazole-4-carboxamide: : Lacks the fluorine substitution.
Uniqueness
The uniqueness of this compound lies in its combined structural elements, which offer specific binding characteristics and reactivity patterns not found in the similar compounds listed. These features make it a valuable compound for targeted applications in research and industry.
That's a deep dive into this compound! Anything specific you want to explore further?
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-1-(4-fluorophenyl)-5-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O/c1-11-15(16(22)20(9-8-18)13-6-7-13)10-19-21(11)14-4-2-12(17)3-5-14/h2-5,10,13H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTOCVLGBRFVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)N(CC#N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![15-(3-methoxyphenyl)-14-sulfanylidene-13-thia-9,10,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,12(16)-pentaene-8,11-dione](/img/structure/B2930908.png)
![(Z)-ethyl 5-(but-2-enamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2930909.png)
![1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(PYRIDIN-2-YL)PIPERAZINE](/img/structure/B2930910.png)


![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2930915.png)


![Methyl 2-amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2930919.png)
![Methyl 4-((2-(diethylamino)ethyl)(4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2930921.png)
![2-chloro-N-{2-[4-(difluoromethoxy)-3-methoxyphenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2930922.png)

![3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B2930928.png)
